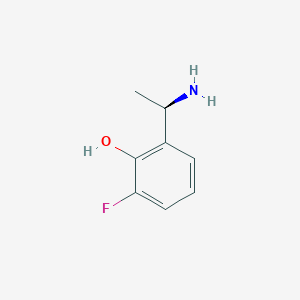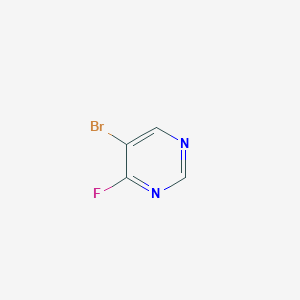
2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol is a chemical compound that features a pyrazole ring attached to a propanol backbone with two methyl groups at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-3-yl)propan-1-ol with a methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dimethyl-3-(1H-pyrazol-3-yl)propanal, while reduction could produce 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-2-ol.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-pyrazol-3-yl)propan-1-ol: Lacks the two methyl groups, which may affect its reactivity and biological activity.
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of the two methyl groups at the second carbon, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(1H-pyrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,6-11)5-7-3-4-9-10-7/h3-4,11H,5-6H2,1-2H3,(H,9,10) |
Clé InChI |
MGAVCFAPDCHXER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=NN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)




